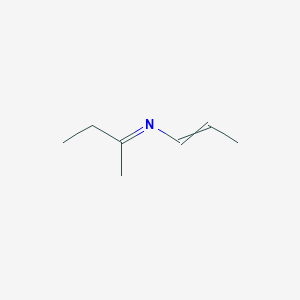![molecular formula C18H18N2O3 B14243507 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid CAS No. 477308-70-6](/img/structure/B14243507.png)
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid is a compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle. Carbazole derivatives are known for their desirable electron and charge transport properties, making them significant in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid typically involves the reaction of 3-amino-9-ethylcarbazole with appropriate reagents. One common method is the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) to form the corresponding carbamic acid tert-butyl ester . This intermediate can then be further reacted under specific conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carbazole-based compounds, which are important in materials science and organic electronics.
Mechanism of Action
The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions lead to the compound’s various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
- 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC)
- 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)
- (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN)
- (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) These compounds share the carbazole core structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
477308-70-6 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-15-6-4-3-5-13(15)14-11-12(7-8-16(14)20)19-17(21)9-10-18(22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
BKPRNNXPZVIGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
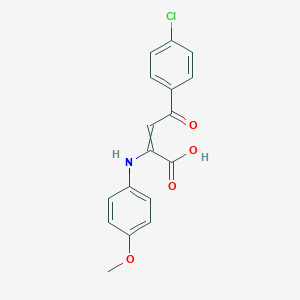
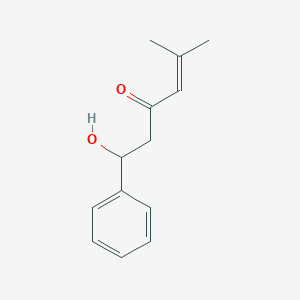
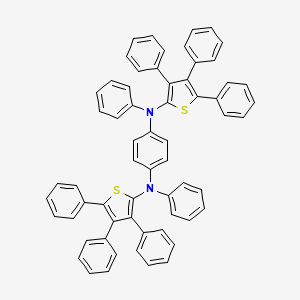

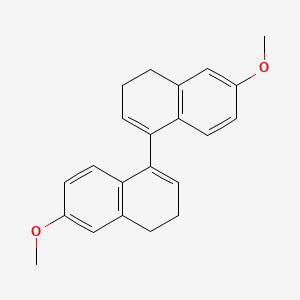
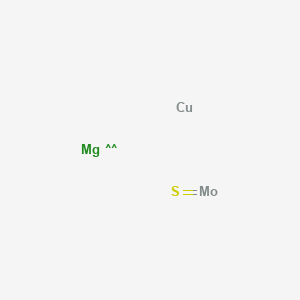
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
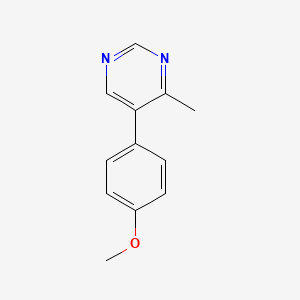
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
